molecular formula C15H12N2O5 B5875140 5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid

5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid

Cat. No. B5875140
M. Wt: 300.27 g/mol
InChI Key: VJZVENZGENEWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of various inflammatory and painful conditions. It is a potent inhibitor of cyclooxygenase (COX) and has been studied extensively for its potential therapeutic applications.

Mechanism of Action

5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX enzymes, 5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid reduces the production of prostaglandins and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of ion channels, such as calcium and potassium channels, and modulate the activity of neurotransmitters, such as glutamate and GABA. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to inhibit the activity of COX enzymes, and its potential therapeutic applications in various diseases. However, it also has some limitations, including its potential toxicity and side effects, its narrow therapeutic window, and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid. These include the development of more potent and selective inhibitors of COX enzymes, the exploration of its potential therapeutic applications in other diseases, and the investigation of its effects on other ion channels and neurotransmitters. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to determine its safety and efficacy in clinical trials.

Synthesis Methods

5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid can be synthesized through a multi-step process that involves the reaction of 3-nitrobenzoic acid with methylamine and subsequent acylation with 2-chlorobenzoic acid. The resulting product is then subjected to reduction and purification to obtain 5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid.

Scientific Research Applications

5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cystic fibrosis, and cardiovascular disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis. In cystic fibrosis, 5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid acid has been shown to increase the activity of chloride channels and improve lung function. In cardiovascular disorders, it has been shown to have vasodilatory effects and improve blood flow.

properties

IUPAC Name

5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-5-6-13(12(7-9)15(19)20)16-14(18)10-3-2-4-11(8-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZVENZGENEWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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